2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC8750160
Molecular Formula: C24H20ClN3O3S
Molecular Weight: 466.0 g/mol
* For research use only. Not for human or veterinary use.
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide -](/images/structure/VC8750160.png)
Specification
Molecular Formula | C24H20ClN3O3S |
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Molecular Weight | 466.0 g/mol |
IUPAC Name | 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C24H20ClN3O3S/c1-2-31-19-13-9-17(10-14-19)26-22(29)15-32-24-27-21-6-4-3-5-20(21)23(30)28(24)18-11-7-16(25)8-12-18/h3-14H,2,15H2,1H3,(H,26,29) |
Standard InChI Key | XEEPUGHLVINWIV-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Introduction
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a quinazoline ring, a sulfanyl group, and an acetamide moiety. This compound is structurally similar to other quinazoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Formula and Molecular Weight
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Chemical Formula: CHClNOS
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Molecular Weight: Approximately 531.01 g/mol
Synthesis and Preparation
The synthesis of this compound typically involves a multi-step process, starting with the preparation of the quinazoline core. This can be achieved through condensation reactions involving appropriate precursors, followed by the introduction of the sulfanyl group and the acetamide moiety. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological Activities and Potential Applications
While specific biological data for 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide are not readily available, quinazoline derivatives generally exhibit a range of biological activities. These include:
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Anticancer Activity: Quinazolines have been studied for their potential to inhibit various kinases involved in cancer cell proliferation.
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Anti-inflammatory Activity: Some quinazoline compounds have shown promise in reducing inflammation by targeting specific enzymes.
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Antimicrobial Activity: Quinazolines may exhibit antibacterial or antifungal properties, making them candidates for antimicrobial therapies.
Safety and Handling
Given the compound's chemical structure, it is likely to be a skin and eye irritant. Handling should be done with caution, using appropriate protective equipment.
Data Table: Comparison with Similar Compounds
Compound Name | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide | 477329-40-1 | CHClNOS | Potential anticancer or anti-inflammatory |
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide | 477330-11-3 | CHClNOS | Potential antimicrobial or anticancer |
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide | 133764-45-1 | CHClNOS | Potential anticancer or anti-inflammatory |
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